2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one
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Overview
Description
2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzylamine.
Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products:
Oxidation: Formation of 2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-ol or this compound ketone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Various substituted derivatives of the 4-chlorophenyl group.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antiviral, or anticancer activities.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors such as G-protein coupled receptors or ion channels, altering cellular responses.
Comparison with Similar Compounds
2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one: Similar structure but with an ethyl group instead of a propyl group.
2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one: Similar structure but with a methyl group instead of a propyl group.
2-[(4-chlorophenyl)methylamino]-6-butyl-1H-pyrimidin-4-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: The uniqueness of 2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-12-8-13(19)18-14(17-12)16-9-10-4-6-11(15)7-5-10/h4-8H,2-3,9H2,1H3,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGAPZCYQYELMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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